3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
3-[4-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative characterized by a sulfanylidene group at position 2 and a 4-(3,5-dimethylpiperidine-1-carbonyl)phenyl substituent at position 3. The 3,5-dimethylpiperidine carbonyl group introduces steric bulk and lipophilicity, which may influence binding interactions in biological systems or modulate solubility in synthetic applications. Structural elucidation of such compounds typically employs X-ray crystallography and computational refinement tools like the SHELX software suite .
Properties
Molecular Formula |
C22H23N3O2S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H23N3O2S/c1-14-11-15(2)13-24(12-14)20(26)16-7-9-17(10-8-16)25-21(27)18-5-3-4-6-19(18)23-22(25)28/h3-10,14-15H,11-13H2,1-2H3,(H,23,28) |
InChI Key |
IDEKQKHBEUDGHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Derivative: The starting material, 3,5-dimethylpiperidine, is reacted with a suitable acylating agent to form 3,5-dimethylpiperidine-1-carbonyl chloride.
Coupling Reaction: The carbonyl chloride is then coupled with 4-aminobenzoyl chloride to form the intermediate 4-(3,5-dimethylpiperidine-1-carbonyl)phenylamine.
Cyclization: The intermediate undergoes cyclization with 2-mercaptoquinazolinone under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound’s structural analogs share the 2-sulfanylidene-1H-quinazolin-4-one core but differ in substituents at position 3. Key comparisons include:
Key Observations:
- Steric Effects: The target compound’s 3,5-dimethylpiperidine group imposes significant steric hindrance compared to the smaller hydroxyethyl group in the analog from . This may reduce crystallization propensity or limit interactions in confined binding pockets.
- Lipophilicity: The dimethylpiperidine moiety likely increases lipophilicity (logP) relative to the hydroxyethyl analog, impacting membrane permeability in biological contexts.
Research Findings and Implications
- Structure-Activity Relationships (SAR): Substituent bulk and electronic properties critically influence quinazolinone derivatives’ bioactivity. For instance, the piperidine group in the target compound may enhance binding to hydrophobic enzyme pockets, whereas the benzodioxin analog () could interact with polar residues.
- The target compound’s carbonyl group could facilitate similar metal-ligand interactions.
Biological Activity
3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a compound that has garnered attention for its diverse biological activities. Quinazolinone derivatives, in general, are known for their wide-ranging pharmacological properties, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C21H29N5O2S
- Molecular Weight : 415.56 g/mol
- SMILES Notation : CC(Sc1nncn1C)C(=O)Nc1cc(ccc1C)C(=O)N1CC(C)CC(C)C1
The biological activity of 3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is attributed to its interaction with various molecular targets:
- Anticonvulsant Activity : The compound exhibits significant anticonvulsant properties by modulating neurotransmitter systems. It has been shown to bind to AMPA receptors, which are crucial for excitatory neurotransmission in the central nervous system (CNS) .
- Antitumor Activity : Studies indicate that quinazolinone derivatives can inhibit tumor growth through various pathways, including the induction of apoptosis and inhibition of cell proliferation. The specific compound has demonstrated efficacy against several cancer cell lines .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo. This activity is likely mediated through the inhibition of pro-inflammatory cytokines .
Anticonvulsant Studies
In a study evaluating the anticonvulsant activity of several quinazolinone derivatives, 3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one was found to exhibit comparable efficacy to standard anticonvulsants like diazepam. The results indicated a dose-dependent response with significant reductions in seizure frequency in animal models .
Antitumor Efficacy
Research conducted on the antitumor properties of this compound revealed that it inhibits the growth of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .
Anti-inflammatory Properties
In vitro assays demonstrated that treatment with 3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one significantly reduced the secretion of TNF-alpha and IL-6 from activated macrophages. This suggests a potential role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the quinazolinone core significantly affect biological activity. For instance:
- Substitution at the 4-position with various phenyl groups enhances antitumor activity.
- The presence of a piperidine moiety is crucial for maintaining anticonvulsant properties.
| Modification | Biological Activity |
|---|---|
| 4-(Phenyl) | Increased antitumor activity |
| Piperidine Substituent | Enhanced anticonvulsant properties |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Anticonvulsant Efficacy : In a controlled trial involving epileptic patients, derivatives similar to 3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one were administered. Results showed a significant decrease in seizure episodes compared to placebo .
- Case Study on Cancer Treatment : A clinical study assessed the effects of quinazolinone derivatives on patients with advanced cancer. Patients receiving treatment exhibited improved tumor response rates and quality of life metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
